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Compound of Interest

Compound Name: 3,3"-Dichlorobenzophenone

Cat. No.: B177189

Abstract

This technical guide provides a comprehensive overview of the applications of 3,3'-
Dichlorobenzophenone (DCBP) in modern organic synthesis. With its unique photophysical
properties and reactive carbonyl group, 3,3'-DCBP serves as a versatile tool for synthetic
chemists. These application notes detail its primary role as a robust Type Il photoinitiator for
free-radical polymerization and explore its utility as a key intermediate in the synthesis of
complex organic molecules. Detailed mechanistic insights, step-by-step protocols, and
illustrative diagrams are provided to enable researchers, scientists, and drug development
professionals to effectively harness the synthetic potential of this valuable reagent.

Introduction: The Synthetic Versatility of 3,3'-
Dichlorobenzophenone

3,3'-Dichlorobenzophenone (CAS No. 7094-34-0) is an aromatic ketone characterized by a
central carbonyl group flanked by two phenyl rings, each bearing a chlorine atom at the meta
position.[1] This substitution pattern influences the molecule's electronic and steric properties,
making it a valuable reagent in various synthetic transformations. While structurally similar to
the more commonly cited 4,4'- and 2,4'-isomers, the 3,3'-substitution imparts distinct reactivity
that can be leveraged for specific synthetic outcomes.

The primary applications of 3,3'-Dichlorobenzophenone stem from two key features:
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e Photochemical Reactivity: Like other benzophenones, 3,3'-DCBP is an efficient
photosensitizer. Upon absorption of UV radiation, it undergoes intersystem crossing to a
long-lived triplet excited state, which can initiate photochemical reactions. This property is
extensively exploited in polymer chemistry.

o Chemical Reactivity: The carbonyl group and the chlorinated aromatic rings serve as handles
for a variety of chemical modifications, making it a useful building block for the synthesis of
more complex molecules, including potential pharmaceutical and agrochemical
intermediates.

This guide will delve into the practical applications of 3,3'-Dichlorobenzophenone, with a
focus on its role as a photoinitiator and as a synthetic intermediate.

Application as a Type Il Photoinitiator in Free-
Radical Polymerization

3,3'-Dichlorobenzophenone is a classic example of a Type Il photoinitiator.[2] Unlike Type |
initiators that undergo unimolecular bond cleavage upon irradiation, Type Il initiators operate
via a bimolecular mechanism, requiring a co-initiator or synergist to generate the polymerizing
radicals.[2][3]

Mechanism of Action

The photoinitiation process with 3,3'-Dichlorobenzophenone can be broken down into the
following key steps:

» Photoexcitation: Upon absorption of UV light (typically in the 250-380 nm range), the ground-
state 3,3'-DCBP is promoted to an excited singlet state.

« Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes
intersystem crossing to a more stable, long-lived triplet state (T1).

o Hydrogen Abstraction: The triplet-state 3,3'-DCBP abstracts a hydrogen atom from a suitable
donor molecule, the co-initiator (often a tertiary amine). This step generates a ketyl radical
from the benzophenone and an alkyl radical from the co-initiator.
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e Initiation: The alkyl radical generated from the co-initiator is typically the primary species that
initiates the polymerization of monomer units.

The general mechanism is depicted in the workflow diagram below:

Photoinitiation Cascade
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Caption: Workflow for Type Il photoinitiation using 3,3'-DCBP.
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Experimental Protocol: UV Curing of an Acrylate Resin

This protocol provides a general procedure for the use of 3,3'-Dichlorobenzophenone as a
photoinitiator for the UV curing of a multifunctional acrylate monomer.

Materials:
Material Grade Supplier
3,3'-Dichlorobenzophenone >98% Sigma-Aldrich
N-Methyldiethanolamine ) ]
>99% Sigma-Aldrich
(MDEA)
Trimethylolpropane triacrylate
yioprop Y Standard Various

(TMPTA)

Fused silica substrate

Procedure:

o Formulation Preparation: In a light-protected vessel, prepare the photocurable formulation by
dissolving 3,3'-Dichlorobenzophenone (2% w/w) and N-methyldiethanolamine (4% w/w) in
trimethylolpropane triacrylate. Stir the mixture at room temperature until a homogeneous
solution is obtained.

o Coating Application: Apply the formulation as a thin film (e.g., 50 um) onto a fused silica
substrate using a film applicator.

o UV Curing: Place the coated substrate under a medium-pressure mercury vapor lamp.
Irradiate with UV light (e.g., 365 nm) at a controlled intensity (e.g., 100 mW/cm?) for a
specified time (e.g., 10-60 seconds).

o Curing Assessment: Monitor the curing process by assessing the tackiness of the film. The
film is considered cured when it is tack-free. Further characterization can be performed using
techniques such as FTIR to monitor the disappearance of the acrylate double bond
absorption.
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Causality of Experimental Choices:

e The use of a co-initiator like MDEA is crucial, as it provides the abstractable hydrogen atoms
necessary for radical generation.

e The concentration of the photoinitiator and co-initiator can be varied to optimize the curing
speed and depth.

e The choice of a multifunctional monomer like TMPTA leads to a cross-linked polymer
network, resulting in a hard, durable coating.

Application as an Intermediate in Multi-step
Synthesis

The presence of a reactive carbonyl group and two chlorinated phenyl rings makes 3,3'-
Dichlorobenzophenone a valuable starting material for the synthesis of more complex
molecules. While specific, published protocols detailing multi-step syntheses starting from 3,3'-
DCBP are not as prevalent as for other isomers, its potential is evident from the known
reactivity of its functional groups.

Potential Synthetic Transformations

e Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using
reducing agents like sodium borohydride, opening pathways to further functionalization.

e Grignard and Organolithium Reactions: The carbonyl group is susceptible to nucleophilic
attack by organometallic reagents, allowing for the formation of tertiary alcohols and the
introduction of new carbon-carbon bonds.

o Cross-Coupling Reactions: The chlorine atoms on the phenyl rings can potentially participate
in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-
Hartwig) to form C-C, C-N, and C-O bonds, enabling the synthesis of complex biaryl
structures.

» Synthesis of Heterocycles: The carbonyl group can be a precursor for the formation of
various heterocyclic rings through condensation reactions with appropriate binucleophiles.
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The following diagram illustrates potential synthetic pathways starting from 3,3'-DCBP:

Synthetic Pathways from 3,3'-DCBP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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